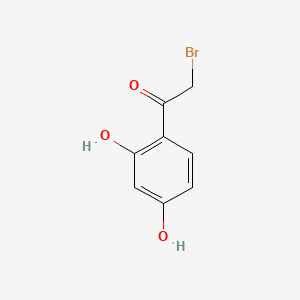

2-Bromo-2',4'-dihydroxyacetophenone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2-bromo-1-(2,4-dihydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO3/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3,10-11H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAULLGKGLGXMOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50947799 | |

| Record name | 2-Bromo-1-(2,4-dihydroxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50947799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2491-39-6 | |

| Record name | 1-(2,4-Dihydroxyphenyl)-2-bromoethanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002491396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-1-(2,4-dihydroxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50947799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dihydroxyphenacyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-2',4'-dihydroxyacetophenone

This technical guide provides a comprehensive overview of 2-Bromo-2',4'-dihydroxyacetophenone, a versatile building block in medicinal chemistry and a valuable tool for biochemical research. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, analysis, and biological significance.

Chemical and Physical Properties

This compound, also known by its synonyms 2,4-Dihydroxyphenacyl bromide and 4-(Bromoacetyl)resorcinol, is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its chemical structure, featuring a brominated acetyl group and a dihydroxyphenyl moiety, imparts a unique reactivity that is leveraged in the development of novel therapeutic agents.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 2491-39-6 | [2][3] |

| Molecular Formula | C₈H₇BrO₃ | [2][3] |

| Molecular Weight | 231.04 g/mol | [2][3] |

| Appearance | White to off-white or light beige amorphous powder | [2] |

| Melting Point | 124-132 °C | [2] |

| Purity | ≥ 95-98% | [2] |

| InChI Key | RAULLGKGLGXMOM-UHFFFAOYSA-N | [2] |

Synthesis of this compound

The most common method for synthesizing this compound is through the direct bromination of 2',4'-dihydroxyacetophenone.[2] This electrophilic aromatic substitution reaction targets the alpha position of the acetyl group.[2]

Experimental Protocol: Bromination of 2',4'-dihydroxyacetophenone

This protocol describes a common laboratory-scale synthesis.

Materials:

-

2',4'-dihydroxyacetophenone

-

Bromine

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Magnesium sulfate

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter flask

-

Recrystallization apparatus

Procedure:

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 15 g (110 mmol) of 4-hydroxyacetophenone in 200 mL of diethyl ether.[4]

-

Bromination: Cool the solution to 0°C using an ice bath. While maintaining this temperature, add a solution of 17.6 g (110 mmol) of bromine in a minimal amount of diethyl ether dropwise over 20 minutes with vigorous stirring.[4]

-

Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 0°C for an additional hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[4]

-

Work-up: Carefully pour the reaction mixture into a saturated sodium bicarbonate solution to neutralize any remaining acid and unreacted bromine.[5]

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with additional saturated sodium bicarbonate solution.[5]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[5]

-

Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to obtain the purified this compound.[5]

Caption: Synthetic workflow for this compound.

Analytical Methodologies

The purity and identity of this compound can be assessed using various analytical techniques. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry are commonly employed for its analysis.[6]

General Experimental Protocol: HPLC Analysis

While a specific validated method for this compound is not extensively published, a general reverse-phase HPLC method can be developed.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

-

Detection Wavelength: Determined by scanning the UV spectrum of the compound, typically around 280 nm.[6]

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

Procedure:

-

Standard Preparation: Prepare a stock solution of a reference standard of this compound in a suitable solvent (e.g., acetonitrile). Create a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Dissolve the synthesized product in the mobile phase to a known concentration.

-

Analysis: Inject the standards and the sample onto the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the purity of the sample by comparing its peak area to the calibration curve.

Biological Activity and Mechanism of Action

This compound is recognized as a covalent inhibitor of protein tyrosine phosphatases (PTPs), such as PTP1B and SHP-1.[2][4] PTPs are critical enzymes in cellular signaling pathways, and their dysregulation is implicated in various diseases, including metabolic disorders and cancer.[2][4]

The proposed mechanism of action involves the electrophilic α-bromoketone moiety of the compound reacting with a nucleophilic cysteine residue within the active site of the PTP.[2] This reaction forms a covalent bond, irreversibly blocking the enzyme's active site and inhibiting its function.[2] This inhibition disrupts the signaling pathways regulated by the PTP.

Caption: Inhibition of a PTP signaling pathway.

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed and causes severe skin burns and eye damage.[7] It may also be corrosive to metals.[6] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a face shield, should be worn when handling this compound.[7] It should be stored in a cool, dry, and well-ventilated area.

Applications in Research and Development

The unique chemical properties of this compound make it a valuable tool in several research areas:

-

Pharmaceutical Development: It serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting inflammation and pain.[1]

-

Biochemical Studies: Its ability to covalently inhibit PTPs makes it a useful probe for studying enzyme interactions and cellular signaling pathways.[4]

-

Organic Synthesis: The presence of multiple reactive sites allows for its use as a versatile building block in the synthesis of complex organic molecules, including flavonoids.[2]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 2491-39-6 | Benchchem [benchchem.com]

- 3. scbt.com [scbt.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

2-Bromo-2',4'-dihydroxyacetophenone chemical structure and IUPAC name

This technical guide provides a comprehensive overview of 2-Bromo-2',4'-dihydroxyacetophenone, a versatile chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and organic synthesis. This document details its chemical identity, physicochemical properties, established synthesis protocols, and its role in biochemical pathways.

Chemical Structure and IUPAC Name

This compound is a substituted acetophenone. Its structure features a phenyl ring with two hydroxyl groups at positions 2' and 4', and an acetyl group where the alpha-carbon is substituted with a bromine atom.

-

IUPAC Name: 2-bromo-1-(2,4-dihydroxyphenyl)ethanone[1]

-

Synonyms: 2,4-Dihydroxyphenacyl Bromide, 4-(Bromoacetyl)resorcinol[2]

-

Chemical Structure:

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below. This information is crucial for its handling, storage, and application in experimental settings.

| Property | Value | References |

| CAS Number | 2491-39-6 | [1][3] |

| Molecular Formula | C₈H₇BrO₃ | [1][3] |

| Molecular Weight | 231.04 g/mol | [1][3] |

| Appearance | White to off-white or light beige amorphous powder | [1][3] |

| Melting Point | 124-132 °C | [1][3][4] |

| Purity | ≥95-98% | [1][3] |

| InChI Key | RAULLGKGLGXMOM-UHFFFAOYSA-N | [3][4] |

| SMILES | Oc1ccc(c(O)c1)C(=O)CBr | [4][5] |

| Storage Conditions | Store at 0-8 °C | [1] |

Experimental Protocols: Synthesis

The most common method for synthesizing this compound is through the direct electrophilic bromination of its precursor, 2',4'-dihydroxyacetophenone. The hydroxyl groups on the aromatic ring direct the bromine to the ortho and para positions, but the reaction specifically targets the alpha-position of the acetyl group to form the α-bromo ketone.[3]

Protocol 1: Bromination using Elemental Bromine in Acetic Acid

This protocol is a conventional method utilizing elemental bromine.

Materials:

-

2',4'-Dihydroxyacetophenone (DHA)

-

Bromine (Br₂)

-

Glacial Acetic Acid

-

Water

-

Ice

-

Hexane

-

Chloroform

-

Round-bottomed flask with reflux condenser

-

Magnetic stirrer

-

Filtration apparatus

Procedure:

-

Dissolve 2',4'-dihydroxyacetophenone (5 mmol, 0.76 g) in 20 mL of glacial acetic acid in a round-bottomed flask equipped with a magnetic stirrer.

-

Prepare a solution of bromine (5 mmol, 0.26 mL) in 10 mL of glacial acetic acid.

-

Add the bromine solution dropwise to the stirred solution of 2',4'-dihydroxyacetophenone.

-

After the addition is complete, heat the reaction mixture to reflux for 2 hours.

-

After reflux, cool the mixture and pour it into a beaker containing 100 mL of water and 50 g of ice.

-

A solid precipitate will form. Collect the solid by filtration.

-

Recrystallize the crude product from a 1:1 mixture of hexane and chloroform to yield pure this compound as yellow crystals.[6]

Protocol 2: Bromination using N-Bromosuccinimide (NBS)

This method uses a milder brominating agent, N-Bromosuccinimide (NBS), which can offer better control and safety.

Materials:

-

2',4'-Dichloroacetophenone (as a structural analog example)

-

N-Bromosuccinimide (NBS)

-

p-Toluenesulfonic acid (p-TsOH)

-

Acetonitrile (CH₃CN)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Round-bottomed flask with reflux condenser

Procedure:

-

Dissolve 2',4'-dichloroacetophenone (0.37 mol, 1 equivalent) in 40 mL of acetonitrile in a round-bottomed flask.

-

Slowly add N-bromosuccinimide (0.37 mmol) to the stirred solution and continue stirring for 10-15 minutes.

-

Add p-toluenesulfonic acid (0.74 mmol, 2 equivalents) to the reaction mixture.

-

Heat the mixture to reflux for 4-5 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Wash the mixture with a saturated sodium bicarbonate solution and extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry with anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent.[7]

Visualization of Synthesis and Biochemical Role

Synthesis Workflow

This compound is a key intermediate synthesized from 2',4'-dihydroxyacetophenone. It serves as a versatile building block for more complex molecules, such as flavonoids and other biologically active compounds.[3]

Caption: Synthetic pathway of this compound and its applications.

Biochemical Role as a PTP Inhibitor

This compound and its analogs function as cell-permeable, covalent inhibitors of protein tyrosine phosphatases (PTPs), such as PTP1B and SHP-1. The α-bromoacetophenone moiety covalently binds to the catalytic domain of these enzymes, blocking their activity and modulating cellular signaling pathways. This inhibitory action makes it a valuable scaffold in the development of therapeutics for diseases involving PTP dysregulation.[8]

Caption: Mechanism of action as a covalent inhibitor of Protein Tyrosine Phosphatases (PTPs).

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 2491-39-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. This compound | 2491-39-6 | Benchchem [benchchem.com]

- 4. 2-Bromo-2 ,4 -dihydroxyacetophenone 95 2491-39-6 [sigmaaldrich.com]

- 5. This compound [stenutz.eu]

- 6. 2-Bromo-2′-hydroxyacetophenone synthesis - chemicalbook [chemicalbook.com]

- 7. 2-Bromo-2',4'-dichloroacetophenone | 2631-72-3 [chemicalbook.com]

- 8. 2-Bromo-4'-hydroxyacetophenone | 2491-38-5 [chemicalbook.com]

An In-depth Technical Guide on the Spectroscopic Data of 2-Bromo-2',4'-dihydroxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

2-Bromo-2',4'-dihydroxyacetophenone is a solid, appearing as a white to off-white or light beige amorphous powder.[1] It has a molecular formula of C₈H₇BrO₃ and a molecular weight of 231.04 g/mol .[1] The melting point of the compound is reported to be in the range of 124-132 °C.[1]

| Property | Value | Reference |

| CAS Number | 2491-39-6 | [1] |

| Molecular Formula | C₈H₇BrO₃ | [1] |

| Molecular Weight | 231.04 g/mol | [1] |

| Appearance | White to off-white amorphous powder | [1] |

| Melting Point | 124-132 °C | [1] |

Synthesis of this compound

The most common method for the synthesis of this compound is through the direct bromination of 2',4'-dihydroxyacetophenone. This electrophilic substitution targets the alpha position of the acetyl group.[1]

Experimental Protocol: Bromination of 2',4'-dihydroxyacetophenone

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

-

2',4'-dihydroxyacetophenone

-

Bromine (Br₂)

-

Acetic acid

-

Water

-

Ice

-

Hexane

-

Chloroform

Procedure:

-

Dissolve 2',4'-dihydroxyacetophenone in acetic acid in a round-bottomed flask equipped with a magnetic stirrer.

-

Prepare a solution of bromine in acetic acid.

-

Slowly add the bromine solution dropwise to the solution of 2',4'-dihydroxyacetophenone with constant stirring.

-

After the addition is complete, the reaction mixture is refluxed for a period of time (e.g., 2 hours), with the progress monitored by thin-layer chromatography (TLC).[2]

-

Upon completion, the reaction mixture is cooled and then poured into a beaker containing a mixture of water and ice.[2]

-

The resulting solid precipitate is collected by filtration.

-

The crude product is then purified by recrystallization from a suitable solvent system, such as a mixture of hexane and chloroform, to yield pure this compound.[2]

Logical Workflow for Synthesis:

Caption: Synthetic workflow for this compound.

Spectroscopic Data of 2',4'-dihydroxyacetophenone (Precursor)

As a reference for researchers, the spectroscopic data for the starting material, 2',4'-dihydroxyacetophenone (CAS No. 89-84-9), is provided below. This data is essential for monitoring the progress of the bromination reaction and for comparison with the expected spectra of the final product.

3.1. ¹H NMR Spectroscopy of 2',4'-dihydroxyacetophenone

The ¹H NMR spectrum of 2',4'-dihydroxyacetophenone provides characteristic signals for the aromatic protons, the methyl protons of the acetyl group, and the hydroxyl protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Variable | Singlet (br) | 1H | 4'-OH |

| Variable | Singlet (br) | 1H | 2'-OH |

| 7.6 - 7.8 | Doublet | 1H | H-6' |

| 6.3 - 6.5 | Multiplet | 2H | H-3', H-5' |

| 2.5 - 2.6 | Singlet | 3H | -COCH₃ |

Note: The chemical shifts of hydroxyl protons are variable and depend on the solvent and concentration.

3.2. ¹³C NMR Spectroscopy of 2',4'-dihydroxyacetophenone

The ¹³C NMR spectrum shows distinct signals for the carbonyl carbon, the aromatic carbons, and the methyl carbon.

| Chemical Shift (δ) ppm | Assignment |

| ~202 | C=O |

| ~165 | C-2' |

| ~162 | C-4' |

| ~133 | C-6' |

| ~114 | C-1' |

| ~108 | C-5' |

| ~103 | C-3' |

| ~26 | -COCH₃ |

3.3. IR Spectroscopy of 2',4'-dihydroxyacetophenone

The IR spectrum of 2',4'-dihydroxyacetophenone exhibits characteristic absorption bands for the hydroxyl, carbonyl, and aromatic functionalities.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500 - 3100 | Broad | O-H stretch (phenolic) |

| ~1640 | Strong | C=O stretch (ketone) |

| 1600 - 1450 | Medium | C=C stretch (aromatic ring) |

| ~1270 | Strong | C-O stretch (phenol) |

Experimental Workflow for Spectroscopic Analysis:

Caption: Workflow for spectroscopic analysis of the compound.

References

Physical properties of 2-Bromo-2',4'-dihydroxyacetophenone: melting point, solubility

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of 2-Bromo-2',4'-dihydroxyacetophenone (CAS Number: 2491-39-6), a crucial intermediate in organic and medicinal chemistry. This document focuses on its melting point and solubility, presenting available data and standardized experimental protocols for their determination.

Core Physical Properties

This compound, also known as 2,4-Dihydroxyphenacyl bromide or 4-(Bromoacetyl)resorcinol, is a solid compound at room temperature.[1][2] Its physical characteristics are pivotal for its application in synthesis, purification, and formulation development.

Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. For this compound, the reported melting point is consistently in the range of 124°C to 132°C. This narrow range suggests a stable crystalline structure. Impurities in a sample would typically lead to a depression and broadening of this melting point range.

| Property | Reported Value Range (°C) | Purity (%) | Source(s) |

| Melting Point | 128 - 132 | 95 | Sigma-Aldrich[1] |

| Melting Point | 127.0 - 131.0 | >97.0 | Tokyo Chemical Industry UK Ltd.[3] |

| Melting Point | 124 - 132 | ≥ 95-98 | Benchchem[4] |

Table 1: Reported Melting Point of this compound

Solubility

Given the lack of precise data, experimental determination is necessary for specific applications. The protocol outlined in the subsequent section provides a standardized method for this purpose.

Experimental Protocols

The following sections detail standardized laboratory procedures for the accurate determination of the melting point and solubility of this compound.

Melting Point Determination: Capillary Method

This method is a widely accepted technique for determining the melting point of a crystalline solid.

Materials:

-

This compound (finely powdered and dry)

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystals using a clean, dry mortar and pestle.

-

Loading the Capillary Tube: Invert the open end of a capillary tube and press it into the powdered sample. A small amount of the solid will be forced into the tube.

-

Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to cause the solid to fall to the bottom. The packed sample height should be approximately 2-3 mm.

-

Initial Rapid Determination (Optional): To save time, a rapid preliminary measurement can be performed by heating the sample at a fast rate (e.g., 10-20°C per minute) to get an approximate melting range.

-

Accurate Measurement: Place the packed capillary tube into the heating block of the melting point apparatus. Heat the block rapidly to about 15-20°C below the anticipated melting point. Then, decrease the heating rate to 1-2°C per minute.

-

Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts (completion of melting). This range is the melting point of the sample. For high accuracy, the determination should be repeated at least twice, and the results should be consistent.

Solubility Determination: Isothermal Shake-Flask Method

This is the gold standard method for determining the equilibrium solubility of a compound in a specific solvent.

Materials:

-

This compound

-

A selection of analytical grade solvents (e.g., water, ethanol, methanol, acetone, dimethyl sulfoxide)

-

Glass vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE or appropriate material)

-

Volumetric flasks and pipettes

-

An appropriate analytical instrument for quantification (e.g., HPLC-UV or UV-Vis spectrophotometer)

Procedure:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to several vials. The presence of undissolved solid is crucial to ensure a saturated solution at equilibrium.

-

Solvent Addition: Add a known volume of the chosen solvent to each vial.

-

Equilibration: Securely cap the vials and place them in the thermostatically controlled shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the solute is no longer changing.

-

Phase Separation: Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to sediment.

-

Sample Collection and Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial to remove any undissolved solid particles.

-

Dilution and Quantification: Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical instrument. Analyze the diluted sample using a pre-calibrated HPLC-UV or UV-Vis spectrophotometer to determine its concentration.

-

Calculation: Calculate the solubility of this compound in the solvent, typically expressed in mg/mL or mol/L, based on the measured concentration and the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental determination of the physical properties of this compound.

Caption: Experimental workflow for determining melting point and solubility.

References

- 1. 2-ブロモ-2′,4′-ジヒドロキシアセトフェノン 95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 2,4-Dihydroxyphenacyl bromide [synhet.com]

- 3. 2,4'-Dibromoacetophenone | 99-73-0 [chemicalbook.com]

- 4. This compound | 2491-39-6 | Benchchem [benchchem.com]

- 5. chembk.com [chembk.com]

- 6. 4-Bromoresorcinol CAS#: 6626-15-9 [m.chemicalbook.com]

Synthesis and characterization of 2-Bromo-2',4'-dihydroxyacetophenone

An In-depth Technical Guide on the Synthesis and Characterization of 2-Bromo-2',4'-dihydroxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a versatile intermediate compound with significant applications in medicinal chemistry and organic synthesis.[1][2] Its structure, which incorporates a reactive α-bromoketone and a dihydroxyphenyl moiety, makes it a valuable precursor for synthesizing a variety of biologically active molecules, including flavonoids and other therapeutic agents.[1] This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, including detailed experimental protocols and tabulated analytical data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 2491-39-6 | [1][3][4][5] |

| Molecular Formula | C₈H₇BrO₃ | [1][2][3][4][5] |

| Molecular Weight | 231.04 g/mol | [1][2][3][4] |

| Appearance | White to off-white or light beige amorphous powder | [1][2] |

| Melting Point | 124-132 °C | [1][3][4] |

| Purity | ≥ 95-98% | [1] |

| InChI Key | RAULLGKGLGXMOM-UHFFFAOYSA-N | [1][3][4] |

Synthesis of this compound

The most common and direct method for synthesizing this compound is through the electrophilic bromination of 2',4'-dihydroxyacetophenone.[1] The reaction specifically targets the alpha-carbon of the acetyl group.[1] The hydroxyl groups on the aromatic ring are strong activating groups, which can also direct bromination to the aromatic ring; however, by controlling the reaction conditions, selective α-bromination can be achieved.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol: Synthesis

This protocol details the bromination of 2',4'-dihydroxyacetophenone.

Materials:

-

2',4'-dihydroxyacetophenone

-

Bromine (Br₂)

-

Glacial Acetic Acid

-

Water

-

Ice

-

Hexane

-

Chloroform

Equipment:

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer with heating mantle

-

Dropping funnel

-

Buchner funnel and filter flask

-

Beakers

-

Crystallizing dish

Procedure:

-

Dissolve 2',4'-dihydroxyacetophenone (5 mmol) in glacial acetic acid (20 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Prepare a solution of bromine (5 mmol) in glacial acetic acid (10 mL) in a dropping funnel.

-

Add the bromine solution dropwise to the stirred solution of 2',4'-dihydroxyacetophenone at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux for 2 hours.[6]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, pour the mixture into a beaker containing water (100 mL) and ice (50 g).[6]

-

A solid precipitate will form. Collect the solid by vacuum filtration using a Buchner funnel.

-

Wash the solid with cold water.

-

Recrystallize the crude product from a 1:1 mixture of hexane and chloroform to obtain pure this compound as yellow crystals.[6]

-

Dry the purified product under vacuum.

Characterization of this compound

The synthesized compound is characterized using various spectroscopic methods and physical property measurements to confirm its identity and purity.

Caption: General workflow for the synthesis and characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~12.5 | Singlet | -OH (intramolecular H-bond) |

| ~10.0 | Singlet | -OH |

| ~7.7 | Doublet | Aromatic H |

| ~6.4 | Doublet | Aromatic H |

| ~6.3 | Singlet | Aromatic H |

| ~4.5 | Singlet | -CH₂Br |

¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~195 | C=O |

| ~165 | C-OH |

| ~162 | C-OH |

| ~133 | Aromatic C-H |

| ~113 | Aromatic C |

| ~108 | Aromatic C-H |

| ~103 | Aromatic C-H |

| ~31 | -CH₂Br |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified product in about 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra at room temperature. Use standard pulse programs. For ¹H NMR, typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16 or 32). For ¹³C NMR, a larger number of scans will be required.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| 3400 - 3200 | O-H stretch (phenolic, broad) |

| ~1640 | C=O stretch (ketone, conjugated) |

| 1600 - 1450 | C=C stretch (aromatic) |

| 1300 - 1000 | C-O stretch (phenol) |

| ~600 | C-Br stretch |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, run the sample as a mull in Nujol or using an ATR (Attenuated Total Reflectance) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.[7]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Expected Mass Spectrometry Data

| m/z | Assignment |

| 230/232 | [M]⁺, Molecular ion peak (isotopic pattern due to Br) |

| 151 | [M - Br]⁺ |

| 123 | [M - Br - CO]⁺ |

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).[7]

-

Data Acquisition: Introduce the sample into the ion source. Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).[7] For fragmentation analysis (MS/MS), the molecular ion can be selected and subjected to collision-induced dissociation.[7]

References

- 1. This compound | 2491-39-6 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-溴-2′,4′-二羟基苯乙酮 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2-溴-2′,4′-二羟基苯乙酮 95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. 2-Bromo-2′-hydroxyacetophenone synthesis - chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

The α-Bromoketone Motif: A Gateway to Diverse Reactivity in 2-Bromo-2',4'-dihydroxyacetophenone

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The compound 2-Bromo-2',4'-dihydroxyacetophenone is a versatile synthetic intermediate whose chemical behavior is largely dictated by the interplay of its three key functional groups: the aromatic diol, the ketone, and critically, the α-bromine atom. This guide explores the pronounced reactivity of the α-bromoketone moiety, a feature that renders the molecule susceptible to a variety of chemical transformations, making it a valuable building block in medicinal chemistry and organic synthesis. The electron-withdrawing nature of the adjacent carbonyl group significantly activates the α-carbon, making the bromine atom an excellent leaving group in nucleophilic substitution reactions and facilitating other reaction pathways.[1]

Synthesis of this compound

The primary route for synthesizing this compound involves the direct bromination of the precursor, 2,4-dihydroxyacetophenone.[1] This reaction specifically targets the α-position of the acetyl group.[1] Various brominating agents can be employed, with elemental bromine in a suitable solvent like acetic acid or ether being a common choice.[1] However, the presence of the activating hydroxyl groups on the aromatic ring can lead to competitive electrophilic aromatic substitution, presenting a challenge for regioselective α-bromination.[1]

Key Reactive Pathways of the α-Bromoketone Group

The reactivity of the α-bromoketone group in this compound is multifaceted, enabling a range of synthetic applications.

Nucleophilic Substitution Reactions

The most prominent reaction of the α-bromoketone is nucleophilic substitution, primarily proceeding through an SN2 mechanism.[1] The electron-withdrawing carbonyl group polarizes the C-Br bond and stabilizes the transition state, making the α-carbon highly electrophilic and susceptible to attack by a wide array of nucleophiles.[1] This reactivity is fundamental to its application in the synthesis of diverse molecular scaffolds.

Common nucleophiles that readily displace the bromide ion include:

-

Amines and Thiols: Leading to the formation of α-aminoketones and α-thioketones, respectively. These products are valuable intermediates in the synthesis of various heterocyclic compounds.

-

Carboxylic Acids: Used in the protection of carboxylic acids as photoremovable p-hydroxyphenacyl (pHP) esters.[2]

-

Thiourea: Employed in the Hantzsch thiazole synthesis to construct thiazole rings.[3]

Elimination Reactions

Under basic conditions, this compound can undergo dehydrobromination to form an α,β-unsaturated ketone. This elimination reaction typically follows an E2 mechanism and is a useful method for introducing a carbon-carbon double bond into the molecule.[4]

Use in Heterocyclic Synthesis

The α-bromoketone functionality is a key component in the construction of various heterocyclic systems. A notable example is the Hantzsch thiazole synthesis , where this compound reacts with a thiourea derivative to form a 2-aminothiazole.[3] This reaction provides a straightforward route to a class of compounds with significant biological activity.

Application as a Photoremovable Protecting Group

This compound, also referred to as p-hydroxyphenacyl bromide (pHP-Br), is utilized as a photoremovable protecting group (PPG) for carboxylic acids, thiols, and phosphates.[2] The resulting p-hydroxyphenacyl (pHP) esters are stable but can be cleaved with high efficiency upon UV irradiation, releasing the active molecule.[2] This "caging" technique allows for precise spatial and temporal control over the release of bioactive substances, which is particularly valuable in time-resolved biological studies.[2] The deprotection occurs via a "photo-Favorskii" rearrangement.[2]

Role as an Enzyme Inhibitor

The electrophilic nature of the α-bromoketone group enables this compound and its derivatives to act as covalent inhibitors of enzymes, particularly protein tyrosine phosphatases (PTPs).[3] The α-carbon is attacked by a nucleophilic cysteine residue in the active site of the PTP, leading to the formation of a covalent bond and irreversible inhibition of the enzyme.[1][3] This property makes it a useful molecular probe for studying PTP function and a starting point for the design of therapeutic agents.[1][3]

Quantitative Data Summary

The following tables summarize key quantitative data related to the reactions and biological activity of this compound and its derivatives.

| Property | Value | Reference |

| CAS Number | 2491-39-6 | [1][5] |

| Molecular Formula | C₈H₇BrO₃ | [1][5] |

| Molecular Weight | 231.04 g/mol | [1][5] |

| Appearance | White to off-white amorphous powder | [1][5] |

| Melting Point | 124-132 °C | [1] |

| Purity | ≥ 95-98% | [1][5] |

Table 1: Physicochemical Properties of this compound.

| Target Enzyme | Inhibitor | Kᵢ (µM) |

| PTP1B | 2-Bromo-4'-hydroxyacetophenone | 42 |

| SHP-1 | 2-Bromo-4'-hydroxyacetophenone | 43 |

Table 2: Enzyme Inhibition Data for a Related Compound, 2-Bromo-4'-hydroxyacetophenone. [3]

Experimental Protocols

General Procedure for α-Bromination of 2',4'-Dihydroxyacetophenone

Materials:

-

2',4'-Dihydroxyacetophenone

-

Bromine

-

Acetic acid

Procedure:

-

Dissolve 2',4'-dihydroxyacetophenone in acetic acid in a round-bottom flask equipped with a magnetic stirrer.

-

Slowly add a solution of bromine in acetic acid to the stirred solution.

-

The reaction mixture is typically refluxed for a period of time (e.g., 2 hours).[6]

-

After the reaction is complete, the mixture is poured into water and ice, leading to the precipitation of the product.

-

The solid product is collected by filtration and can be purified by recrystallization.[6]

Hantzsch Thiazole Synthesis using this compound

Materials:

-

This compound

-

Phenylthiourea

-

Ethanol

Procedure:

-

Dissolve this compound in ethanol in a round-bottom flask.[3]

-

Add phenylthiourea to the solution.[3]

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).[3]

-

Upon completion, cool the reaction mixture to room temperature.[3]

-

If the product precipitates as a hydrobromide salt, it can be collected by filtration.[3]

-

Alternatively, the reaction mixture can be concentrated, and the residue neutralized with a saturated aqueous solution of sodium bicarbonate to yield the free base, which is then collected by filtration, washed with water, and dried.[3]

-

The crude product can be purified by recrystallization.[3]

Protection of a Carboxylic Acid using this compound

Materials:

-

Carboxylic acid

-

This compound (pHP-Br)

-

Triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Anhydrous acetone or acetonitrile

Procedure:

-

Dissolve the carboxylic acid in anhydrous acetone in a round-bottom flask.[2]

-

Add TEA or DBU to the solution to form the carboxylate salt.[2]

-

Add pHP-Br to the reaction mixture and stir at room temperature until the reaction is complete, as monitored by TLC.[2]

-

Cool the reaction mixture and filter off the triethylammonium bromide precipitate.[2]

-

Concentrate the filtrate and purify the crude p-hydroxyphenacyl ester by column chromatography.[2]

Photodeprotection of a p-Hydroxyphenacyl (pHP) Ester

Materials:

-

p-Hydroxyphenacyl protected compound

-

Aqueous buffer or solvent mixture

-

UV light source (typically 300-350 nm)

Procedure:

-

Dissolve the pHP-protected compound in a suitable aqueous buffer or solvent mixture.

-

Irradiate the solution with a UV light source. The duration of irradiation depends on the substrate concentration and the light source intensity.[2]

-

Monitor the deprotection process by a suitable analytical method such as HPLC or TLC.

Visualizations

Caption: Covalent inhibition of PTP1B by this compound.

Caption: Experimental workflow for the Hantzsch thiazole synthesis.

References

The Pivotal Role of Phenolic Hydroxyl Groups in the Reactivity of 2-Bromo-2',4'-dihydroxyacetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-2',4'-dihydroxyacetophenone is a versatile trifunctional molecule featuring an α-bromo ketone, a resorcinol-type phenolic ring, and a carbonyl group. This unique combination of functionalities makes it a valuable intermediate in the synthesis of a wide array of heterocyclic compounds, including flavonoids, and a useful tool in medicinal chemistry. The reactivity of this compound is profoundly influenced by its two phenolic hydroxyl groups at the 2' and 4' positions. This technical guide provides an in-depth exploration of the role of these hydroxyl groups in directing the course and outcome of various reactions. It includes a detailed analysis of their impact on regioselectivity, reaction mechanisms, and the overall synthetic utility of the molecule. This document also presents a compilation of quantitative data, detailed experimental protocols for key transformations, and visualizations of relevant reaction workflows and signaling pathways.

Introduction: The Structural and Reactive Landscape

This compound, also known as 4-(bromoacetyl)resorcinol, possesses a rich chemical personality due to the interplay of its functional groups. The α-bromo ketone moiety is a potent electrophile, susceptible to nucleophilic substitution, while the dihydroxy-substituted aromatic ring is activated towards electrophilic attack and its hydroxyl groups can undergo various modifications.

The central theme of this guide is the directing and modulating effect of the 2'- and 4'-hydroxyl groups. Their electronic and steric properties, particularly the ability of the 2'-hydroxyl group to form a strong intramolecular hydrogen bond with the carbonyl oxygen, create a significant difference in their reactivity, which can be exploited for selective chemical transformations.[1][2]

The Dichotomy of the Phenolic Hydroxyl Groups: A Tale of Two Reactivities

The key to understanding the chemistry of this compound lies in recognizing the distinct roles of the two phenolic hydroxyl groups.

-

The 4'-Hydroxyl Group: This hydroxyl group is more acidic and nucleophilic than the 2'-hydroxyl group. Its lone pair of electrons can readily participate in resonance with the aromatic ring, enhancing its nucleophilicity. Consequently, it is the primary site for reactions such as O-alkylation and O-acylation under basic conditions.[3]

-

The 2'-Hydroxyl Group: The proximity of the 2'-hydroxyl group to the carbonyl oxygen allows for the formation of a strong intramolecular hydrogen bond.[1] This hydrogen bond significantly reduces the acidity and nucleophilicity of the 2'-hydroxyl group, effectively "protecting" it from many reactions under mild conditions.[2] This phenomenon is the cornerstone of the regioselective reactions observed with this molecule.

Key Reactions and the Influence of Hydroxyl Groups

O-Alkylation: Regioselective Modification of the 4'-Hydroxyl Group

The alkylation of this compound's parent compound, 2',4'-dihydroxyacetophenone, serves as an excellent model to understand the regioselectivity driven by the hydroxyl groups. The 4'-hydroxyl group is preferentially alkylated due to its higher acidity and availability.[4]

Logical Relationship: Regioselective Alkylation

Caption: Regioselectivity in the alkylation of 2',4'-dihydroxyacetophenone.

Quantitative Data for Regioselective Alkylation of 2',4'-dihydroxyacetophenone [4]

| Alkyl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield of 4'-O-alkylated product (%) |

| 1,2-Dibromoethane | CsHCO₃ | CH₃CN | 80 | 6 | 73 |

| 1,3-Dibromopropane | CsHCO₃ | CH₃CN | 80 | 6 | 85 |

| 1-Bromopropane | CsHCO₃ | CH₃CN | 80 | 6 | 95 |

| 1-Bromobutane | CsHCO₃ | CH₃CN | 80 | 6 | 92 |

Experimental Protocol: Regioselective Alkylation of 2',4'-dihydroxyacetophenone [4]

-

Materials: 2',4'-dihydroxyacetophenone, alkyl bromide, cesium bicarbonate (CsHCO₃), acetonitrile (CH₃CN), ethyl acetate, hexanes.

-

Procedure:

-

To a solution of 2',4'-dihydroxyacetophenone (5.0 mmol) in acetonitrile (25 mL) in a pressure vessel, add the alkyl bromide (15.0 mmol).

-

Add cesium bicarbonate (2.9 g, 15 mmol).

-

Heat the reaction mixture at 80 °C for 6 hours with vigorous stirring.

-

Cool the reaction to room temperature and filter to remove the solid.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the 4'-O-alkylated product.

-

O-Acylation: Protection and Functionalization

Similar to alkylation, acylation reactions preferentially occur at the more nucleophilic 4'-hydroxyl group. This selective acylation can be used to protect the 4'-OH while leaving the 2'-OH available for other transformations or to introduce specific acyl groups for structure-activity relationship studies.

Experimental Protocol: Selective Acylation of a Phenolic Hydroxyl Group (General Procedure) [5]

-

Materials: Dihydroxyacetophenone derivative, acyl chloride or anhydride, anhydrous dichloromethane, a Lewis acid catalyst (e.g., AlCl₃), saturated sodium bicarbonate solution, brine.

-

Procedure:

-

In a three-necked round-bottom flask under an inert atmosphere, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

-

Cool the suspension to 0°C in an ice bath.

-

Add a solution of the acyl chloride (1.0 equivalent) in anhydrous dichloromethane dropwise to the stirred suspension, maintaining the temperature at 0°C.

-

Add a solution of the dihydroxyacetophenone (1.0 equivalent) in anhydrous dichloromethane dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 30-60 minutes. Monitor the reaction by TLC.

-

Upon completion, cool the mixture in an ice bath and quench by the slow addition of water.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

Cyclization Reactions: Synthesis of Flavonoids and Other Heterocycles

This compound is a key precursor for the synthesis of various flavonoids, such as flavones and aurones. The phenolic hydroxyl groups play a crucial role in these cyclization reactions.

Flavones can be synthesized from 2'-hydroxyacetophenones through methods like the Baker-Venkataraman rearrangement or oxidative cyclization of chalcones.[6] The 2'-hydroxyl group is essential for the final intramolecular cyclization step that forms the pyranone ring of the flavone skeleton.

Experimental Workflow: Flavone Synthesis

Caption: General workflow for the synthesis of flavones from this compound.

Aurones (2-benzylidenebenzofuran-3(2H)-ones) can be synthesized from 2'-hydroxychalcones via oxidative cyclization. The 2'-hydroxyl group attacks the α-carbon of the enone system, leading to the formation of the five-membered benzofuranone ring.[7][8]

Experimental Protocol: Synthesis of Aurones from a 2'-Hydroxychalcone (General Procedure) [7]

-

Materials: 2'-Hydroxychalcone derivative, mercuric acetate, pyridine, 1N HCl solution.

-

Procedure:

-

Reflux a mixture of the 2'-hydroxychalcone and mercuric acetate solution in pyridine with continuous stirring for 60 minutes.

-

Cool the reaction mixture and pour it into ice-cold water (50 ml).

-

Acidify the mixture with a 1N HCl solution.

-

Collect the precipitated aurone by filtration, wash with cold water, and dry.

-

Hantzsch Thiazole Synthesis

The α-bromo ketone functionality of this compound readily reacts with thiourea or substituted thioureas to form 2-aminothiazole derivatives. The phenolic hydroxyl groups can influence the reaction rate and may require protection depending on the reaction conditions and the desired final product.

Experimental Workflow: Hantzsch Thiazole Synthesis

References

- 1. benchchem.com [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Synthesis, characterization and biological evaluation of aurones as potential neuroprotective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijpab.com [ijpab.com]

2-Bromo-2',4'-dihydroxyacetophenone: A Comprehensive Technical Guide to Safety, Handling, and MSDS

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical safety, handling, and Material Safety Data Sheet (MSDS) information for 2-Bromo-2',4'-dihydroxyacetophenone (CAS No: 2491-39-6). The following sections detail the hazards, necessary precautions, and emergency procedures to ensure its safe use in a laboratory and research environment.

Chemical Identification and Physical Properties

This compound, with the molecular formula C₈H₇BrO₃, is a solid, appearing as a white to yellow or orange powder or crystal.[1] It is also known by its synonyms, 2,4-Dihydroxyphenacyl Bromide and 4-(Bromoacetyl)resorcinol.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 2491-39-6 | [1][2][3] |

| Molecular Formula | C₈H₇BrO₃ | [2][3] |

| Molecular Weight | 231.05 g/mol | [1] |

| Appearance | White to Yellow to Orange powder to crystal | [1] |

| Melting Point | 127.0 to 131.0 °C | [1] |

| Purity | >97.0% | [1] |

| Storage Temperature | Room Temperature (Recommended in a cool and dark place, <15°C) | [1] |

| Air Sensitivity | Air Sensitive | [1] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. It is harmful if swallowed, causes severe skin burns and eye damage, and may be corrosive to metals.[1]

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |

| Corrosive to Metals | Category 1 | H290: May be corrosive to metals |

Hazard Pictograms:

-

Corrosion

-

Harmful

Safe Handling and Storage Protocols

Proper handling and storage are crucial to minimize the risks associated with this compound.

Personal Protective Equipment (PPE)

A comprehensive range of PPE must be worn when handling this compound.

-

Eye/Face Protection: Chemical safety goggles and a face shield are required.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or chemical protective suit are mandatory.

-

Respiratory Protection: A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used, especially when handling the powder outside of a fume hood.

Handling Procedures

-

Work in a well-ventilated area, preferably within a chemical fume hood.

-

Avoid generating dust. Use appropriate tools for handling solids.

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

-

Keep the container tightly closed when not in use.

Storage Conditions

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

-

Keep the container tightly sealed and store under an inert gas as the compound is air-sensitive.[1]

-

Store in a corrosive-resistant container.[1]

Emergency Procedures and First Aid

Immediate and appropriate action is vital in case of accidental exposure.

First Aid Measures

Table 3: First Aid Procedures for this compound Exposure

| Exposure Route | First Aid Protocol |

| Inhalation | 1. Remove the individual to fresh air. 2. Keep the person calm and comfortable. 3. If breathing is difficult or has stopped, provide artificial respiration. 4. Seek immediate medical attention. |

| Skin Contact | 1. Immediately remove all contaminated clothing. 2. Rinse the affected skin area with large amounts of water for at least 15 minutes. 3. Seek immediate medical attention. |

| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention. |

| Ingestion | 1. Rinse the mouth with water. 2. Do NOT induce vomiting. 3. Never give anything by mouth to an unconscious person. 4. Seek immediate medical attention. |

Accidental Release Measures

-

Minor Spills:

-

Evacuate the area.

-

Wear appropriate PPE.

-

Carefully sweep up the solid material, avoiding dust generation.

-

Place the spilled material into a sealed, labeled container for disposal.

-

Clean the spill area with a suitable solvent and then wash with soap and water.

-

-

Major Spills:

-

Evacuate the area and prevent entry.

-

Contact emergency services.

-

Avoid breathing dust and ensure adequate ventilation.

-

Fire-Fighting Measures and Disposal

Fire-Fighting

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Thermal decomposition may produce toxic fumes of carbon monoxide, carbon dioxide, and hydrogen bromide.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

-

Dispose of this chemical and its container in accordance with all applicable federal, state, and local regulations.

-

Do not allow the chemical to enter drains or waterways.

Experimental Protocols & Workflows

The following diagrams illustrate standardized workflows for critical safety procedures.

First Aid Response Workflow

Caption: Emergency First Aid Workflow for Exposure.

Chemical Spill Cleanup Protocol

Caption: Standard Protocol for Chemical Spill Cleanup.

Toxicological Information

Disclaimer: This document is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). Researchers and all personnel handling this chemical should consult the most current SDS provided by the supplier and adhere to all institutional and regulatory safety guidelines.

References

An In-depth Technical Guide to 2-Bromo-2',4'-dihydroxyacetophenone: Discovery, Synthesis, and Historical Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-2',4'-dihydroxyacetophenone, a versatile intermediate in organic synthesis and a molecule of significant interest in medicinal chemistry. The document details its discovery and historical background, outlines a robust experimental protocol for its synthesis, and presents its physicochemical and spectral data in a structured format. Furthermore, it explores the compound's role as a covalent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key therapeutic target in metabolic diseases. A detailed description of the PTP1B signaling pathway and a protocol for assessing the inhibitory activity of this compound are provided, complete with mandatory visualizations to facilitate understanding of the complex concepts.

Introduction

This compound, also known as 2-bromo-1-(2,4-dihydroxyphenyl)ethanone, is a halogenated derivative of 2',4'-dihydroxyacetophenone. Its chemical structure, featuring a reactive α-bromo ketone and a dihydroxylated phenyl ring, makes it a valuable precursor for the synthesis of a wide range of biologically active molecules, most notably flavonoids. In recent years, it has garnered attention for its role as a covalent inhibitor of protein tyrosine phosphatases (PTPs), a class of enzymes implicated in various signaling pathways. This guide aims to be a thorough resource for researchers working with or interested in this compound.

Discovery and Historical Background

The direct discovery of this compound is not well-documented in a single seminal publication. Its emergence is intrinsically linked to the development of synthetic methodologies for its precursors and the broader class of α-haloacetophenones.

The journey to this compound begins with its non-brominated precursor, 2',4'-dihydroxyacetophenone . This compound was first synthesized by Marceli Nencki and W. Schmid in 1881 through a process that has come to be known as the Nencki reaction .[1] This reaction involves the ring acylation of phenols with acids in the presence of a Lewis acid catalyst, such as zinc chloride.[1] The Nencki reaction provided a viable route to various hydroxylated acetophenones, which are key intermediates in the synthesis of natural products.

The subsequent step, the introduction of a bromine atom at the α-position of the acetyl group, is a logical extension of established organic reactions. The first reported synthesis of the parent compound, phenacyl bromide (α-bromoacetophenone), dates back to 1871.[2] The methods for α-bromination of ketones were further developed over the years, with various brominating agents and reaction conditions being explored to improve yields and selectivity.[3][4][5]

Given this historical context, the synthesis of this compound would have been a straightforward application of known reactions by the early 20th century for chemists seeking to create derivatives of 2',4'-dihydroxyacetophenone for various purposes, including the synthesis of flavonoids and other heterocyclic compounds.

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of this compound is provided in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 2491-39-6 | [6] |

| Molecular Formula | C₈H₇BrO₃ | [6] |

| Molecular Weight | 231.04 g/mol | [6] |

| Appearance | White to off-white or light beige amorphous powder/crystal | [6] |

| Melting Point | 124-132 °C | [6] |

| Solubility | Soluble in methanol, ethanol, and other organic solvents. | |

| InChI Key | RAULLGKGLGXMOM-UHFFFAOYSA-N |

Table 2: Spectral Data of this compound

| Technique | Data | Reference |

| ¹H NMR | Spectral data available from chemical suppliers. | [7][8][9] |

| ¹³C NMR | Spectral data available from chemical suppliers. | [8][10][11] |

| IR | Spectral data available from chemical suppliers. | [7][10][11] |

| Mass Spec. | Spectral data available from chemical suppliers. | [7][8] |

Experimental Protocols

Synthesis of this compound

The most common and reliable method for the synthesis of this compound is the direct α-bromination of 2',4'-dihydroxyacetophenone.

Workflow for the Synthesis of this compound

Caption: A generalized workflow for the synthesis of this compound.

Detailed Protocol:

Materials:

-

2',4'-Dihydroxyacetophenone

-

Bromine

-

Glacial Acetic Acid

-

Ice

-

Ethanol

-

Distilled water

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Büchner funnel and flask

-

Filtration paper

-

Beakers and other standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2',4'-dihydroxyacetophenone (1 equivalent) in glacial acetic acid.

-

Cool the flask in an ice bath to 0-5 °C with continuous stirring.

-

Prepare a solution of bromine (1 equivalent) in glacial acetic acid.

-

Add the bromine solution dropwise to the cooled solution of 2',4'-dihydroxyacetophenone over a period of 30-60 minutes. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 1-2 hours.

-

Pour the reaction mixture slowly into a beaker containing a mixture of crushed ice and water with vigorous stirring.

-

A solid precipitate of this compound will form.

-

Collect the crude product by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold distilled water to remove any remaining acetic acid and hydrobromic acid.

-

Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

-

Dry the purified white to off-white crystals under vacuum.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Bromine is highly corrosive and toxic. Appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

Biological Activity Assessment: PTP1B Inhibition Assay

This compound acts as a covalent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).[12] The α-bromo ketone moiety is an electrophilic group that can form a covalent bond with the catalytic cysteine residue in the active site of PTP1B, leading to irreversible inhibition.

PTP1B Signaling Pathway and Point of Inhibition

Caption: The insulin signaling pathway and the inhibitory action of this compound on PTP1B.

Protocol for PTP1B Inhibition Assay:

This protocol is a general guideline and may require optimization based on the specific laboratory conditions and reagents.

Materials:

-

Human recombinant PTP1B enzyme

-

Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

p-Nitrophenyl phosphate (pNPP) as the substrate

-

This compound (test inhibitor)

-

A known PTP1B inhibitor as a positive control (e.g., Suramin)

-

DMSO for dissolving the inhibitor

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in the assay buffer to obtain a range of inhibitor concentrations. Ensure the final DMSO concentration in all wells is constant and low (typically ≤ 1%).

-

In a 96-well plate, add the assay buffer, the diluted inhibitor solutions (or DMSO for the control), and the PTP1B enzyme.

-

Pre-incubate the plate at 37 °C for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the pNPP substrate to all wells.

-

Immediately measure the absorbance at 405 nm using a microplate reader at time zero.

-

Incubate the plate at 37 °C and take kinetic readings of the absorbance at 405 nm at regular intervals for a specified duration (e.g., 30-60 minutes).

-

The rate of pNPP hydrolysis is proportional to the PTP1B activity. Calculate the percentage of inhibition for each concentration of the test compound compared to the control (DMSO).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Applications in Drug Development

The primary application of this compound in drug development stems from its utility as a versatile synthetic intermediate.

Logical Relationship of Applications

Caption: The role of this compound in the development of therapeutic agents.

-

Synthesis of Flavonoids: This compound is a key building block in the synthesis of various flavonoids, which are a large class of natural products with a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[3][10][13]

-

PTP1B Inhibition: As a direct inhibitor of PTP1B, it serves as a lead compound for the development of novel therapeutics for type 2 diabetes and obesity.[12][14][15][16][17][18] The covalent nature of its inhibition offers a starting point for designing potent and selective drugs.

Conclusion

This compound is a molecule with a rich chemical history and significant potential for future applications in drug discovery and development. Its straightforward synthesis and versatile reactivity make it an invaluable tool for organic and medicinal chemists. The understanding of its inhibitory action on PTP1B opens up avenues for the rational design of new therapies for metabolic diseases. This technical guide has provided a detailed overview of its discovery, synthesis, and biological relevance, and it is hoped that it will serve as a valuable resource for the scientific community.

References

- 1. benchchem.com [benchchem.com]

- 2. Phenacyl bromide - Wikipedia [en.wikipedia.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. cidcocollegenashik.ac.in [cidcocollegenashik.ac.in]

- 6. chemimpex.com [chemimpex.com]

- 7. 2-Bromo-4'-hydroxyacetophenone(2491-38-5) 1H NMR [m.chemicalbook.com]

- 8. Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-Bromo-2′-hydroxyacetophenone(2491-36-3) 1H NMR [m.chemicalbook.com]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. 2,4'-Dibromoacetophenone(99-73-0) 1H NMR spectrum [chemicalbook.com]

- 12. alpha-bromoacetophenone derivatives as neutral protein tyrosine phosphatase inhibitors: structure-Activity relationship. | Sigma-Aldrich [sigmaaldrich.com]

- 13. youtube.com [youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. Inhibition of Protein-tyrosine Phosphatase 1B (PTP1B) Mediates Ubiquitination and Degradation of Bcr-Abl Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Mechanism of Allosteric Inhibition of Protein Tyrosine Phosphatase 1B - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Inhibitors of protein tyrosine phosphatase 1B (PTP1B) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Allosteric inhibition of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermogravimetric and Differential Scanning Calorimetry Analysis of 2-Bromo-2',4'-dihydroxyacetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Thermal Analysis of 2-Bromo-2',4'-dihydroxyacetophenone

This compound is a substituted aromatic ketone of interest in medicinal chemistry and organic synthesis. Its thermal properties are critical for understanding its stability, purity, and processing parameters. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are fundamental techniques to characterize these properties. TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition. DSC measures the heat flow into or out of a sample as a function of temperature, revealing information about phase transitions such as melting and crystallization.

Physicochemical Properties of this compound

A summary of the known physical and chemical properties of this compound is presented in Table 1.

| Property | Value |

| Molecular Formula | C₈H₇BrO₃ |

| Molecular Weight | 231.04 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 128-132 °C |

| Boiling Point | Decomposes before boiling |

| Solubility | Soluble in polar organic solvents |

Anticipated Thermogravimetric Analysis (TGA) Data

Based on the thermal behavior of related dihydroxyacetophenone and brominated aromatic compounds, a representative TGA profile for this compound is anticipated to show thermal stability up to its melting point, followed by decomposition at higher temperatures. The expected mass loss events are summarized in Table 2. It is important to note that this data is illustrative and actual experimental results may vary.

| Temperature Range (°C) | Mass Loss (%) | Associated Event |

| 25 - 150 | < 1% | Loss of residual solvent or adsorbed moisture |

| 150 - 300 | ~35% | Initial decomposition, potential loss of HBr and CO |

| 300 - 600 | ~60% | Further decomposition of the aromatic ring structure |

| > 600 | ~5% | Residual char |

Anticipated Differential Scanning Calorimetry (DSC) Data

The DSC thermogram of a crystalline organic compound like this compound is expected to exhibit a sharp endothermic peak corresponding to its melting point. The presence of impurities would typically result in a broadening of this peak and a depression of the melting temperature. Table 3 presents the anticipated DSC data.

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) (J/g) |

| Melting | 128 | 130 | 100 - 150 |

| Decomposition | > 200 | - | Exothermic |

Experimental Protocols

The following are detailed, generalized methodologies for conducting TGA and DSC analyses on a crystalline organic solid such as this compound.

Thermogravimetric Analysis (TGA) Protocol

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a clean, tared alumina or platinum crucible.

-

Experimental Conditions:

-

Atmosphere: Nitrogen (inert) or Air (oxidative), with a purge rate of 20-50 mL/min.

-

Heating Rate: A linear heating rate of 10 °C/min is recommended for initial screening.

-

Temperature Range: Start the analysis from ambient temperature (e.g., 25 °C) to a final temperature of 800 °C to ensure complete decomposition.

-

-

Data Acquisition: Record the mass loss as a function of temperature.

-

Data Analysis: Analyze the resulting TGA curve to determine the onset of decomposition, the temperatures of maximum mass loss rate (from the derivative curve, DTG), and the percentage of residual mass.

Differential Scanning Calorimetry (DSC) Protocol

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into a clean, tared aluminum pan. Hermetically seal the pan. Prepare an empty, sealed aluminum pan to be used as a reference.

-

Experimental Conditions:

-

Atmosphere: Nitrogen (inert) with a purge rate of 20-50 mL/min.

-

Heating Rate: A linear heating rate of 10 °C/min is standard.

-

Temperature Program:

-

Heat from ambient temperature to a temperature approximately 20-30 °C above the expected melting point.

-

Hold at this temperature for 1-2 minutes to ensure complete melting.

-

Cool at a controlled rate (e.g., 10 °C/min) back to ambient temperature.

-

A second heating cycle may be performed to investigate any changes in the material's thermal properties after the initial melt.

-

-

-

Data Acquisition: Record the differential heat flow between the sample and reference pans as a function of temperature.

-

Data Analysis: Analyze the DSC thermogram to determine the onset temperature, peak temperature, and enthalpy of melting.

Visualizations

The following diagrams illustrate the experimental workflow and logical relationships in the thermal analysis of this compound.

Methodological & Application

Application Notes and Protocols for the Synthesis of Flavonoids Using 2-Bromo-2',4'-dihydroxyacetophenone as a Precursor

Introduction

Flavonoids are a diverse class of polyphenolic secondary metabolites found in plants, known for their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The synthesis of flavonoid derivatives is of significant interest to researchers in medicinal chemistry and drug development. This document provides detailed protocols for a plausible synthetic route to 7-hydroxyflavones, utilizing 2-Bromo-2',4'-dihydroxyacetophenone as a key starting material. The proposed pathway involves a two-step process: the synthesis of a 2',4'-dihydroxychalcone intermediate via a Wittig reaction, followed by an oxidative cyclization to yield the final flavone.

Overall Synthetic Workflow